Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime
Description
Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime is a silicon-based oxime compound characterized by a central silicon atom bonded to a 2-methoxyethoxy-methyl group and two butan-2-one oxime moieties. These compounds are typically utilized as crosslinking agents in silicone polymers, stabilizers, or intermediates in organic synthesis .
Properties
CAS No. |
34306-22-4 |
|---|---|
Molecular Formula |
C12H26N2O4Si |
Molecular Weight |
290.43 g/mol |
IUPAC Name |
(E)-N-[[(E)-butan-2-ylideneamino]oxy-(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C12H26N2O4Si/c1-7-11(3)13-17-19(6,16-10-9-15-5)18-14-12(4)8-2/h7-10H2,1-6H3/b13-11+,14-12+ |
InChI Key |
ROOBXASOVJPAFC-PHEQNACWSA-N |
Isomeric SMILES |
CC/C(=N/O[Si](O/N=C(/CC)\C)(OCCOC)C)/C |
Canonical SMILES |
CCC(=NO[Si](C)(OCCOC)ON=C(C)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime typically involves the reaction of butan-2-one with a silane derivative and a dioxime precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of Butan-2-one O,O’-[(2-methoxyethoxy)methylsilanediyl]dioxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
The following table compares Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime with structurally related silicon-oxime compounds, focusing on substituents, molecular properties, and environmental/industrial relevance.
Key Findings from Comparative Analysis
Structural and Functional Differences
- Substituent Effects: The 2-methoxyethoxy-methyl group in the target compound may enhance solubility in polar solvents compared to dimethyl or methoxymethyl analogs . Vinyl-methyl substituents (e.g., ) increase reactivity, enabling participation in radical or addition polymerization .
Analytical Properties
- Collision Cross-Section (CCS) : Methoxymethyl analogs (CAS 83817-72-5) show CCS values of 156.7–163.4 Ų, critical for LC-MS/MS identification in environmental monitoring .
Biological Activity
Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime is a synthetic compound with a complex chemical structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a silane moiety and dioxime functional groups, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- Metal Chelation : The dioxime group is known for its metal-binding properties, which can influence enzyme activity and cellular processes.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Some investigations have indicated that this compound may possess antimicrobial effects against specific bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antioxidant Efficacy Study : A study conducted on cell cultures demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as a therapeutic agent in oxidative stress-related conditions.
- Antimicrobial Testing : In a controlled experiment, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.
- Metal Ion Interaction : Research highlighted the compound's ability to chelate iron ions, which could be beneficial in conditions associated with iron overload, such as hemochromatosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
